Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate
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Overview
Description
Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is particularly interesting due to its unique structure, which includes both an ester and an enamine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate typically involves the reaction of ethyl glycinate with 2-acetyl-3-hydroxybut-2-enal under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the enamine group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced enamine groups.
Substitution: Substituted esters with various nucleophiles attached.
Scientific Research Applications
Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate involves its interaction with various molecular targets. The enamine group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate biological pathways and exert various effects on cellular processes.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Ethyl propionate: An ester with a sweet odor, used in perfumes and flavorings.
Uniqueness: Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate is unique due to its combination of an ester and an enamine functional group, which imparts distinct chemical reactivity and potential biological activities. This dual functionality sets it apart from simpler esters like ethyl acetate and methyl butyrate.
Biological Activity
Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C18H26N2O4
SMILES: CC(=C(C=NC1CCCCC1N=CC(=C(C)O)C(=O)C)C(=O)C)O
InChIKey: MKFWBUGTPDPZGQ-UHFFFAOYSA-N
The compound features a complex structure that includes an acetyl group, a hydroxybutenylidene moiety, and an ethyl acetate component. This structural diversity may contribute to its varied biological activities.
Synthesis
The synthesis of this compound involves several chemical reactions that can be derived from simpler precursors. The detailed synthetic pathway is crucial for understanding the compound's availability for biological testing. However, specific literature detailing the synthesis is limited, indicating a need for further exploration in this area .
Antioxidant Properties
Preliminary studies suggest that compounds with similar structural motifs exhibit significant antioxidant activities. These properties are often attributed to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress. Comparative analyses with known antioxidants may provide insights into the efficacy of this compound .
Antimicrobial Activity
Research indicates that derivatives of acetylated compounds can possess antimicrobial properties. This compound's structure may allow it to interact with microbial membranes or inhibit essential enzymes, although specific data on its antimicrobial efficacy remains sparse .
Anti-inflammatory Effects
Compounds containing similar functional groups have been studied for their anti-inflammatory effects. The potential mechanism involves the inhibition of pro-inflammatory cytokines and pathways, making it a candidate for further research in inflammatory disease models .
Properties
Molecular Formula |
C10H15NO4 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate |
InChI |
InChI=1S/C10H15NO4/c1-4-15-10(14)6-11-5-9(7(2)12)8(3)13/h5,12H,4,6H2,1-3H3 |
InChI Key |
OONUBZATIQKJLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN=CC(=C(C)O)C(=O)C |
Origin of Product |
United States |
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